Micrococcin P1

Description

Properties

IUPAC Name |

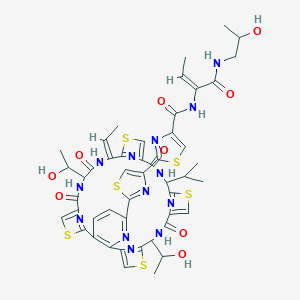

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGFYNRGFWXAKA-QMXXNAFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O9S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317185 | |

| Record name | Micrococcin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1144.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67401-56-3 | |

| Record name | Micrococcin P1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67401-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micrococcin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Micrococcin P1: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micrococcin P1 is a complex thiopeptide antibiotic with a rich and intriguing history. First discovered in 1948, its true structure remained elusive for over six decades, a testament to the intricate molecular architecture of the thiopeptide family.[1][2][3] This guide provides a comprehensive overview of this compound, from its initial isolation to its eventual structural elucidation and its diverse biological activities. It is designed to serve as a technical resource, offering detailed experimental protocols and structured data to aid researchers in the fields of natural product chemistry, microbiology, and drug development.

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a macrocyclic structure containing multiple thiazole rings and a central pyridine moiety.[1] Originally isolated from a Micrococcus species, the producing strain was subsequently lost, leading to a significant pause in research.[1][4] It was not until the discovery of related thiopeptides and advancements in synthetic chemistry that interest in this compound was renewed, culminating in its total synthesis and definitive structural confirmation in 2009.[2][3][5]

This molecule exhibits a potent and selective inhibitory effect on bacterial protein synthesis, primarily targeting Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][6] Its mechanism of action involves binding to the cleft between the 23S rRNA and the L11 protein loop in the bacterial ribosome, thereby interfering with the binding of elongation factors and inhibiting protein translocation.[1] Beyond its antibacterial properties, this compound has demonstrated noteworthy activity against various pathogens, including Mycobacterium tuberculosis, the malaria parasite Plasmodium falciparum, and Hepatitis C Virus (HCV).[6][7][8]

This guide will delve into the key milestones in the history of this compound, present its physicochemical and biological data in a clear, comparative format, and provide detailed experimental protocols for its isolation, purification, and bioactivity assessment. Furthermore, visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, offering a multifaceted resource for the scientific community.

Physicochemical and Biological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67401-56-3 | [1] |

| Molecular Formula | C48H49N13O9S6 | [1] |

| Molecular Weight | 1144.4 g/mol | [1] |

| Appearance | Off-white to light fawn powder | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Target Organism | Strain | MIC (µg/mL) | MIC (nM) | Reference |

| Staphylococcus aureus | 1974149 | 2 | - | [7] |

| Enterococcus faecalis | 1674621 | 1 | - | [7] |

| Streptococcus pyogenes | 1744264 | 1 | - | [7] |

| Plasmodium falciparum | - | - | 32-63 | [7] |

| Mycobacterium tuberculosis | H37Rv (intracellular) | ~1 µM (IC80) | - |

Table 3: Antiviral and Antiprotozoal Activity of this compound (EC50/IC50)

| Target Organism/Virus | Assay | EC50/IC50 | Reference |

| Hepatitis C Virus (HCV) | Pan-genotypic entry inhibition | 0.1-0.5 µM | [7][8] |

| Plasmodium falciparum | In vitro growth inhibition | 35 nM (IC50) |

Key Experimental Protocols

Isolation and Purification of this compound from Staphylococcus equorum

This protocol is adapted from the method described by Carnio et al. (2000).

1. Culture and Harvest:

-

Inoculate Staphylococcus equorum WS 2733 in Brain Heart Infusion (BHI) broth.

-

Incubate for 24 hours at 30°C.

-

Harvest the culture by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet the cells.

2. Ammonium Sulfate Precipitation:

-

Collect the supernatant containing the secreted this compound.

-

Concentrate the antibiotic by ammonium sulfate precipitation.

-

Centrifuge to collect the precipitate and resuspend the pellet in 50 mM sodium phosphate buffer (pH 7.0).

3. Reversed-Phase Chromatography (RPC) - Initial Cleanup:

-

Equilibrate a reversed-phase column (e.g., Silica C18) with Buffer A (0.1% TFA in water).

-

Load the resuspended pellet onto the column.

-

Wash the column with Buffer A to remove unbound impurities.

-

Elute this compound with a high concentration of organic solvent. Due to its hydrophobicity, it will bind strongly to the C18 column.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Purification:

-

Column: Europher 100-C18 column (250 by 8 mm, 7 µm particle size) or equivalent.

-

Mobile Phase:

-

Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Buffer B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient: A linear gradient from 0% to 80% Buffer B over 30 minutes.

-

Flow Rate: 3.5 mL/min.

-

Detection: UV at 220 nm.

-

Elution: this compound is highly hydrophobic and will elute at a high acetonitrile concentration, typically around 67% acetonitrile (84% Buffer B).

-

Collect the fractions corresponding to the major peak.

-

Confirm the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

5. Desalting and Lyophilization:

-

Pool the pure fractions.

-

Remove the acetonitrile by rotary evaporation.

-

Desalt the aqueous solution using a C18 solid-phase extraction (SPE) cartridge.

-

Lyophilize the desalted solution to obtain pure this compound as a powder.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Plates: Sterile 96-well polypropylene microtiter plates (to minimize peptide binding).

-

Peptide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.

-

Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

2. Assay Procedure:

-

Prepare serial two-fold dilutions of the this compound working solution in the 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

3. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Determination of Anti-Hepatitis C Virus (HCV) Activity (EC50)

This is a general protocol for a cell-based HCV entry assay.

1. Cell Culture and Virus:

-

Use Huh7.5 cells or another susceptible cell line.

-

Use cell culture-derived HCV (HCVcc) of the desired genotype, often expressing a reporter gene like luciferase or GFP for easy quantification of infection.

2. Assay Procedure:

-

Seed Huh7.5 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Add the HCVcc inoculum to the wells.

-

Incubate for the desired infection period (e.g., 4-6 hours for entry assays, or longer for replication assays).

-

Remove the virus- and compound-containing medium and replace it with fresh medium.

-

Incubate for a further period to allow for reporter gene expression (e.g., 48-72 hours).

3. Measurement and Analysis:

-

Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

-

Normalize the results to a no-drug control (100% infection) and a no-virus control (0% infection).

-

Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Caption: Historical timeline of the discovery and structure elucidation of this compound.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

References

- 1. The agar microdilution method - a new method for antimicrobial susceptibility testing for essential oils and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Agar dilution - Wikipedia [en.wikipedia.org]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. iacld.com [iacld.com]

- 7. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Micrococcin P1 chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of Micrococcin P1

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a complex thiopeptide antibiotic first isolated in 1948. It exhibits a range of potent biological activities, including antibacterial, antimalarial, and cytotoxic effects, primarily by inhibiting protein synthesis.[1][2][3] Despite its early discovery, the precise constitutional and stereochemical structure of this compound remained ambiguous for over half a century.[1] Initial structural proposals were later found to be incorrect.[4] The definitive structure was only unambiguously confirmed in 2009 through total synthesis, which produced a compound spectroscopically and polarimetrically identical to the natural product.[1][5] This guide details the key experimental methodologies and data that culminated in the final elucidation of its intricate molecular architecture.

Physicochemical and Spectroscopic Data

The structure elucidation of this compound relied heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provided critical information regarding the molecule's mass, elemental composition, and the connectivity of its atoms.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound.

| Parameter | Value | Source |

| Molecular Mass | 1143 Da | [6][7] |

| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆ | [8] |

| Observed Mass [M+H]⁺ | 1144.2185 m/z | [8] |

| Calculated Mass [M+H]⁺ | 1144.2179 m/z | [8] |

Nuclear Magnetic Resonance (NMR) Data

Extensive 1D and 2D NMR experiments were required to piece together the complex structure of this compound. The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts was a crucial step in this process.[6] The data presented below is for the compound in DMSO-d₆.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆ [6][8]

| Position | Structural Unit | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Pyridine Core & Thiazoles | |||

| Py-2 | Pyridine | 150.1 | - |

| Py-3 | Pyridine | 129.5 | - |

| Py-4 | Pyridine | 137.9 | 8.45 (d) |

| Py-5 | Pyridine | 119.8 | 8.32 (d) |

| Py-6 | Pyridine | 158.2 | - |

| Thia¹-2 | Thiazole | 170.5 | - |

| Thia¹-4 | Thiazole | 124.7 | 8.59 (s) |

| Thia¹-5 | Thiazole | 148.9 | - |

| Thia²-2 | Thiazole | 165.2 | - |

| Thia²-4 | Thiazole | 122.1 | 8.32 (s) |

| Thia²-5 | Thiazole | 149.3 | - |

| Thia³-2 | Thiazole | 168.1 | - |

| Thia³-4 | Thiazole | 123.5 | 8.43 (s) |

| Thia³-5 | Thiazole | 151.2 | - |

| Peptide Backbone & Side Chains | |||

| T¹ (Threonine) | Cα | 58.9 | 4.55 (m) |

| Cβ | 66.8 | 4.10 (m) | |

| Cγ | 19.5 | 1.15 (d, 6.3) | |

| Dhb¹ (Dehydrobutyrine) | Cα | 131.8 | - |

| Cβ | 110.5 | 7.15 (q, 7.2) | |

| Cγ | 14.2 | 2.05 (d, 7.2) | |

| T² (Threonine) | Cα | 59.2 | 5.30 (m) |

| Cβ | 67.1 | 4.25 (m) | |

| Cγ | 20.1 | 1.20 (d, 6.4) | |

| Dhb² (Dehydrobutyrine) | Cα | 130.5 | - |

| Cβ | 112.1 | 6.90 (q, 7.0) | |

| Cγ | 13.8 | 1.85 (d, 7.0) | |

| V-Thia⁵ (Val-Thiazole) | Cα | 55.4 | 4.80 (d, 8.5) |

| Cβ | 31.2 | 2.25 (m) | |

| Cγ | 19.8, 18.5 | 0.95 (d, 6.8), 0.90 (d, 6.8) | |

| HPA (Hydroxypropylamide) | C1 | 45.3 | 3.80 (m) |

| C2 | 65.9 | 3.65 (m) | |

| C3 | 22.1 | 1.05 (d, 6.2) |

Note: This table represents a selection of key assignments for illustrative purposes. The full structure contains additional thiazole and amino acid residues. Chemical shifts are referenced to the solvent signal.

Experimental Protocols

The elucidation of this compound's structure involved a multi-step process beginning with isolation and purification, followed by detailed spectroscopic analysis and chemical degradation, and ultimately confirmed by total chemical synthesis.

Isolation and Purification

-

Source: this compound is a natural product isolated from various bacteria, including Bacillus, Staphylococcus, and Micrococcus species.[6][9][10]

-

Extraction: The producing bacterium is cultured in a suitable broth medium (e.g., BHI broth). The antibiotic is typically secreted into the supernatant.[6]

-

Concentration: The culture supernatant is subjected to ammonium sulfate precipitation to concentrate the active compound.[6]

-

Chromatography: The concentrated extract is purified using reversed-phase chromatography. A common protocol involves:

-

Initial Cleanup: A low-pressure reversed-phase C₁₈ column is used with a water/acetonitrile gradient containing a trifluoroacetic acid (TFA) modifier.[6]

-

Final Polishing: Semipreparative or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is used to achieve high purity (>98%). The separation is monitored by UV detection at 220 nm and 280 nm.[6][7]

-

Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (TOF) mass spectrometer.[6][7]

-

Protocol:

-

A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol/water).

-

The solution is infused into the ESI source.

-

Spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The high resolution of the instrument allows for the determination of the accurate mass, from which the elemental formula (C₄₈H₄₉N₁₃O₉S₆) is calculated.[8]

-

Tandem MS (MS/MS) experiments can be performed to fragment the molecule and gain insights into the sequence and connectivity of the peptide and heterocyclic components.

-

NMR Spectroscopy

-

Technique: High-field NMR spectroscopy (e.g., 600 or 700 MHz) is essential for resolving the many overlapping signals in the molecule's spectrum.[6][8]

-

Protocol:

-

A sample of pure this compound (~1-5 mg) is dissolved in a deuterated solvent, typically DMSO-d₆.

-

1D NMR: ¹H and ¹³C spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR: A suite of 2D experiments is run to establish connectivity:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system (e.g., within an amino acid residue).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for linking different structural fragments, such as connecting amino acid residues across peptide bonds or to thiazole rings.[6]

-

-

Data Analysis: The combination of these spectra allows for the step-by-step assembly of the molecular structure, tracing the connections from one atom to the next.

-

Confirmation by Total Synthesis

Due to the stereochemical complexity and the initial misassignment of the structure, total chemical synthesis was the ultimate proof of the correct structure.[1][9]

-

Strategy: The synthesis was modular, involving the preparation of key fragments: the central 2,3,6-trisubstituted pyridine core, the poly-thiazole segments, and the modified peptide side chain.[11]

-

Key Steps:

-

Confirmation: The synthetic product was compared to the natural, isolated this compound. The identity was confirmed by showing that the two samples were indistinguishable by NMR spectroscopy, mass spectrometry, and polarimetry.[1][3] This definitively resolved all constitutional and stereochemical ambiguities.[9]

Visualized Workflows and Structures

The following diagrams illustrate the logical workflow of the structure elucidation process and the conceptual architecture of the this compound molecule.

Caption: Workflow for the structure elucidation of this compound.

Caption: Conceptual block diagram of this compound's molecular architecture.

Conclusion

The definitive structural elucidation of this compound was a long-standing challenge in natural product chemistry, highlighting the limitations of early analytical techniques for highly complex, stereochemically rich molecules. The journey from initial isolation to the final, unambiguous structure demonstrates the power of a combined analytical approach. While traditional methods like chemical degradation provided initial clues, it was the synergy of modern high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and, ultimately, the rigorous proof of total synthesis that solved the puzzle. This foundational work has been essential for understanding the molecule's mode of action and provides a solid basis for medicinal chemistry efforts to develop new therapeutic agents based on the thiopeptide scaffold.[1][3]

References

- 1. This compound: structure, biology and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the Bycroft-Gowland structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Structure, biology and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]

- 8. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Total synthesis of this compound - UBC Library Open Collections [open.library.ubc.ca]

Unveiling the Microbial Factories of Micrococcin P1: A Technical Guide for Researchers

A deep dive into the organisms, biosynthesis, and experimental protocols for the potent thiopeptide antibiotic, Micrococcin P1.

For Immediate Release

This technical guide provides an in-depth exploration of the microorganisms responsible for producing this compound, a potent thiopeptide antibiotic with significant interest for drug development professionals. The document outlines the key producing organisms, details their cultivation and the extraction of this valuable compound, and presents the current understanding of its biosynthetic pathways. This guide is intended to serve as a critical resource for researchers and scientists in the fields of natural product discovery, microbiology, and pharmacology.

This compound Producing Organisms: A Comparative Overview

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by a variety of Gram-positive bacteria. The primary producers belong to the genera Staphylococcus, Bacillus, Macrococcus, and Micrococcus. These organisms have been isolated from diverse environments, ranging from soil and marine settings to fermented foods.[1][2]

| Genus | Species | Strain(s) | Isolation Source | Reported Production Yield | Reference(s) |

| Staphylococcus | equorum | WS 2733, KAVA | French Raclette cheese, Fermented foods | 15 mg/L (KAVA) | [2][3][4] |

| hominis | C5835 | Commensal | Not specified | ||

| sciuri (now Mammaliicoccus sciuri) | IMDO-S72, X3041, X3011 | Fermented meat, Environmental | 3710 AU (aerobic), 170 AU (microaerobic) | [5] | |

| aureus | C5802 | Commensal | Not specified | ||

| Bacillus | marisflavi | Not specified | Epibiotic on marine cyanobacterium Moorea producens | Not specified | [6] |

| pumilus | Not specified | Soil | Not specified | [7] | |

| cereus | ATCC 14579 | Not specified | Produces a mixture of thiopeptides including this compound | [2] | |

| Macrococcus | caseolyticus | Not specified | Not specified | Not specified | [8] |

| Micrococcus | sp. | Not specified | Not specified | Not specified | [8] |

Table 1: Known this compound Producing Organisms and Production Insights. This table summarizes the key microbial sources of this compound, their origins, and reported production levels where available. "AU" denotes Arbitrary Units.

Biosynthesis of this compound

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC).[5][9] This cluster encodes the precursor peptide and the enzymatic machinery required for the extensive post-translational modifications that characterize this thiopeptide.

The this compound Biosynthetic Gene Cluster

The this compound BGC typically includes genes for the precursor peptide (often designated as tclE), enzymes for thiazole formation, dehydration, cyclization, and tailoring enzymes.[10] In some staphylococcal strains, this BGC is located on a plasmid, suggesting the potential for horizontal gene transfer.[5][9] A putative transcriptional regulator of the MerR family, encoded by the tclU gene, has been identified within the cluster, indicating a potential mechanism for self-regulation of the biosynthetic pathway.[5][11]

Regulatory Signaling Pathways

The precise signaling pathways that control the expression of the this compound BGC are not yet fully elucidated. However, the production of secondary metabolites in staphylococci is often tightly regulated by complex networks that respond to environmental cues and cell density. Key regulatory systems in Staphylococcus include two-component systems and quorum sensing, such as the accessory gene regulator (agr) system.[12] It is plausible that these or similar systems play a role in modulating this compound production in response to factors like nutrient availability and population density. Further research is needed to delineate the specific regulatory circuits governing this compound biosynthesis.

Experimental Protocols

Isolation and Cultivation of Producing Organisms

-

Isolation: This strain was originally isolated from the surface of French Raclette cheese.[3]

-

Cultivation for this compound Production:

-

Inoculate a single colony into Brain Heart Infusion (BHI) broth.

-

Incubate at 30°C for 24 hours with shaking. For larger scale production, 20-liter cultures can be used.[3]

-

-

Cultivation for this compound Production:

-

Cultivate in a suitable medium under aerobic or microaerobic conditions. Production is significantly higher under aerobic conditions.[5]

-

-

Isolation: Isolated from the marine cyanobacterium Moorea producens.[6]

-

Cultivation: Can be cultured on marine agar or in marine broth.

Extraction and Purification of this compound

The following protocol is a general guideline adapted from methods used for Staphylococcus equorum.[2][3]

-

Cell Separation: Centrifuge the culture broth (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the cells.[3]

-

Extraction from Supernatant:

-

The supernatant can be subjected to ammonium sulfate precipitation to concentrate the antibiotic.[3]

-

-

Extraction from Cell Pellet (for some strains):

-

Wash the cell pellet with saline.

-

Extract this compound from the cell pellet using isopropanol.[2]

-

-

Purification:

-

Solid-Phase Extraction (SPE): Use a C18 reversed-phase column for initial purification.[3]

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is effective.[2][3]

-

Quantification of this compound

-

Activity Assay: The antimicrobial activity can be quantified using a microtiter plate-based assay against a sensitive indicator strain, such as Listeria monocytogenes. The activity is often expressed in Arbitrary Units (AU) per milliliter.[3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the presence and purity of this compound, which has a molecular mass of approximately 1143 Da.[3]

-

High-Performance Liquid Chromatography (HPLC): Quantification can be achieved by integrating the peak area from an HPLC chromatogram and comparing it to a standard curve of purified this compound.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows in the study of this compound.

References

- 1. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]

- 3. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genome-Based Characterization of a Plasmid-Associated this compound Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and P2 from Epibiotic Bacteria Associated with Isolates of Moorea producens from Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. researchgate.net [researchgate.net]

- 9. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. karger.com [karger.com]

An In-depth Technical Guide to the Micrococcin P1 Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micrococcin P1 (MP1) is a potent thiopeptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including clinically important pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes.[1][2] As a ribosomally synthesized and post-translationally modified peptide (RiPP), its biosynthesis is orchestrated by a dedicated gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, its products, and the experimental methodologies used for its study.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster (BGC) for this compound is typically located on a plasmid and is responsible for the production of this complex natural product. The organization of this cluster is highly conserved across different producing species, such as Mammaliicoccus sciuri and Staphylococcus equorum.

Gene Organization and Function

The MP1 BGC comprises a set of genes encoding the precursor peptide, modifying enzymes, and proteins for transport and immunity. The following table summarizes the genes identified in the MP1 BGC from Mammaliicoccus sciuri IMDO-S72.

| Gene Name | Locus Tag (IMDO-S72) | Putative Function | Protein Size (amino acids) |

| tclE | SSCS72_02893 | Precursor peptide | 52 |

| tclI | SSCS72_02895 | RiPP recognition element (RRE) containing protein | 258 |

| tclJ | SSCS72_02894 | YcaO-domain-containing protein (Cyclodehydratase) | 334 |

| tclK | SSCS72_02892 | Lanthionine biosynthesis protein (Dehydratase) | 959 |

| tclL | SSCS72_02891 | Lanthionine biosynthesis protein (Dehydratase) | 959 |

| tclM | SSCS72_02889 | Pyridine synthase | 433 |

| tclN | SSCS72_02890 | FMN-dependent oxidoreductase (Dehydrogenase) | 283 |

| tclP | SSCS72_02888 | Oxidoreductase | 345 |

| tclS | SSCS72_02887 | Short-chain dehydrogenase/reductase | 254 |

| tclQ | SSCS72_02896 | 50S ribosomal protein L11 (Immunity) | 151 |

| - | SSCS72_02897 | ABC transporter ATP-binding protein | 638 |

| - | SSCS72_02898 | ABC transporter permease | 291 |

Antimicrobial Activity of this compound

This compound exhibits potent inhibitory activity against a wide range of Gram-positive bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values of MP1 against selected bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 33591 (MRSA) | 10 |

| Staphylococcus aureus USA300 (MRSA) | 5 |

| Listeria monocytogenes | 0.6 - 1.25 |

| Enterococcus faecalis | 1.25 |

| Streptococcus pyogenes | 0.6 |

| Bacillus subtilis | 0.3 |

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of this compound.

Purification of this compound from Staphylococcus equorum

This protocol is adapted from the method described by Carnio et al. (2001).[3]

1. Cultivation and Harvest:

-

Inoculate Staphylococcus equorum WS 2733 in Brain Heart Infusion (BHI) broth and incubate at 30°C for 24 hours.

-

Pellet the cells by centrifugation at 12,000 x g for 20 minutes at 4°C.

2. Ammonium Sulfate Precipitation:

-

To the culture supernatant, add ammonium sulfate to 60% saturation and stir overnight at 4°C.

-

Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in 50 mM sodium phosphate buffer (pH 7.0).

3. Reversed-Phase Chromatography:

-

Equilibrate a C18 reversed-phase column with buffer A (0.1% TFA in water).

-

Load the resuspended pellet onto the column.

-

Elute with a linear gradient of buffer B (0.1% TFA in acetonitrile).

-

Collect fractions and assay for antimicrobial activity.

4. High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions by reversed-phase HPLC on a C18 column.

-

Elute with a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution at 220 nm and collect the peak corresponding to this compound.

5. Verification:

-

Confirm the purity and identity of this compound by mass spectrometry.

Heterologous Expression of this compound Biosynthetic Genes

1. Gene Cluster Assembly:

-

Synthesize the entire this compound biosynthetic gene cluster with codon optimization for E. coli.

-

Assemble the genes into a suitable expression vector, such as a BAC or a high-copy plasmid with a strong inducible promoter (e.g., T7 or araBAD).

2. Host Strain Selection:

-

Choose an E. coli strain suitable for the expression of complex natural product pathways, such as E. coli BAP1, which is engineered for phosphopantetheinyl transferase-dependent pathways.

3. Transformation and Expression:

-

Transform the expression construct into the chosen E. coli host strain.

-

Grow the recombinant strain in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with the appropriate inducer (e.g., IPTG or L-arabinose) and continue cultivation at a lower temperature (e.g., 18-25°C) for 24-48 hours.

4. Extraction and Analysis:

-

Harvest the cells and extract the secondary metabolites using an organic solvent (e.g., ethyl acetate or butanol).

-

Analyze the extract for the presence of this compound using HPLC and mass spectrometry.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving the post-translational modification of a precursor peptide, TclE. The key enzymatic steps are depicted in the following diagram.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for MP1 Purification and Analysis

The following diagram illustrates a typical experimental workflow for the purification and analysis of this compound from a producing strain.

Caption: Workflow for MP1 purification.

References

- 1. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AgriBiotix [agribiotix.com]

- 3. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Micrococcin P1 with its Target, Ribosomal Protein L11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micrococcin P1 is a potent thiopeptide antibiotic that exhibits significant activity against a range of Gram-positive bacteria by inhibiting protein synthesis. Its primary molecular target is the highly conserved ribosomal protein L11, in complex with a specific region of the 23S ribosomal RNA (rRNA) within the GTPase-Associated Center (GAC) of the 50S ribosomal subunit. This guide provides a comprehensive technical overview of the this compound-L11 interaction, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its study. The information presented is intended to support further research and development of thiopeptide antibiotics as therapeutic agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), represents a promising class of antibiotics that target the bacterial ribosome.[1] Unlike many antibiotics that target the peptidyl transferase center or the decoding center, this compound acts on a crucial regulatory hub of the ribosome, the GAC. This center is essential for the function of translational GTPases, such as Elongation Factor G (EF-G), which are vital for the translocation step of protein synthesis.[2]

This guide delves into the specifics of how this compound interacts with its target, the L11-rRNA complex, leading to the inhibition of bacterial growth.

Mechanism of Action

This compound inhibits protein synthesis by binding to a cleft formed by ribosomal protein L11 and helices 43 and 44 of the 23S rRNA.[2][3] This binding site is located within the GAC, a critical region for the binding and function of translational GTPases. The binding of this compound induces a conformational constraint on L11, which in turn perturbs the function of EF-G.[4]

The key steps in the mechanism of action are:

-

Binding to the L11-rRNA Complex: this compound exhibits high-affinity, cooperative binding to the complex of L11 and 23S rRNA. The presence of L11 significantly enhances the binding affinity of the antibiotic to the ribosome.[3]

-

Interference with EF-G Function: The binding of this compound to the GAC physically obstructs the proper binding of EF-G to the ribosome.[2]

-

Inhibition of GTP Hydrolysis: By preventing the stable association of EF-G with the ribosome, this compound inhibits the EF-G-dependent hydrolysis of GTP, a process that is essential for the translocation of tRNAs and mRNA during protein synthesis.[2]

-

Stalling of Translation: The inability of EF-G to function correctly leads to a halt in the elongation cycle of protein synthesis, ultimately resulting in bacterial cell death.

The following diagram illustrates the inhibitory pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Genome-Based Characterization of a Plasmid-Associated this compound Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. The antibiotic micrococcin acts on protein L11 at the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiprotozoal Activity of Micrococcin P1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micrococcin P1, a complex thiopeptide antibiotic, has demonstrated significant antiprotozoal activity, particularly against the malaria parasite Plasmodium falciparum. This document provides a comprehensive technical overview of the antiprotozoal properties of this compound, with a focus on its potent antiplasmodial effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows. While noted for its broad-spectrum antiprotozoal capabilities, this guide primarily details its well-documented activity against Plasmodium falciparum, as specific quantitative data for other protozoa such as Leishmania and Trypanosoma are not extensively available in the reviewed literature.

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a macrocyclic structure containing multiple thiazole rings.[1] This structural complexity is linked to its diverse biological activities, including antibacterial, cytotoxic, and notably, antiprotozoal effects.[1][2] The primary mechanism of its antimicrobial action is the inhibition of protein synthesis.[2] In the context of protozoan parasites, this compound exhibits a high degree of selectivity, particularly targeting the prokaryotic-like ribosomes found in the apicoplast of Plasmodium falciparum.[3] This organelle is vital for the parasite's survival, making it an attractive target for novel antimalarial therapies.

Quantitative Antiprotozoal and Cytotoxicity Data

The in vitro efficacy of this compound against Plasmodium falciparum has been quantified in several studies. The following tables summarize the key findings, including its potent growth inhibition and effect on protein synthesis, as well as its cytotoxicity against human cell lines, which allows for the determination of its selectivity index.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Parameter | Plasmodium falciparum Strain(s) | IC50 Value | Reference(s) |

| Growth Inhibition | Not Specified | 35 ± 7.9 nM | [3] |

| Protein Synthesis Inhibition | Not Specified | 90 ± 22 nM | [3] |

| Minimal Inhibitory Concentration (MIC) | Not Specified | 32-63 nM | [4] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Description | Cytotoxicity Metric | Value | Reference(s) |

| HepG2 | Human Liver Cancer Cell Line | % Inhibition at 30 µM | <10% | [4] |

| THP-1 | Human Monocytic Cell Line | % Inhibition at 30 µM | <10% | [4] |

Selectivity Index: Based on the available data, this compound demonstrates a high selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective antiprotozoal concentration. With cytotoxicity observed at concentrations greater than 30 µM and potent antiplasmodial activity in the low nanomolar range, the selectivity index is greater than 500.[4]

Activity Against Other Protozoa

While this compound is described as having broad antiprotozoal activity, specific quantitative data regarding its efficacy against other protozoan parasites such as Leishmania and Trypanosoma is limited in the currently available literature. Thiazole-containing compounds, a structural feature of this compound, have been investigated for their antileishmanial and antitrypanosomal potential, suggesting that this class of molecules holds promise for the development of drugs against these neglected tropical diseases. However, further specific studies on this compound are required to quantify its activity against these parasites.

Mechanism of Action

The primary antiprotozoal mechanism of this compound against Plasmodium falciparum is the inhibition of protein synthesis within the apicoplast, a non-photosynthetic plastid essential for the parasite's survival.[3] The apicoplast contains its own genome and protein synthesis machinery, which is prokaryotic in nature. This compound specifically targets the 23S ribosomal RNA of the large ribosomal subunit in the apicoplast, thereby blocking the translocation step of protein synthesis.[2] This selective inhibition of a vital parasite-specific organelle accounts for its potent and selective antiplasmodial activity.

Mechanism of action of this compound in Plasmodium falciparum.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to evaluate the antiprotozoal activity and cytotoxicity of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of the parasite.

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well black microtiter plates

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in the 96-well plates.

-

Add synchronized ring-stage parasitized erythrocytes (typically 1% parasitemia, 2% hematocrit) to each well.

-

Include positive controls (parasitized cells without drug) and negative controls (non-parasitized cells).

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cell lines (e.g., HepG2, THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear microtiter plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer

Procedure:

-

Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.

-

Add serial dilutions of this compound to the wells.

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cytotoxicity Assay (Resazurin-based Assay)

This assay is another method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

-

Human cell lines (e.g., THP-1)

-

Complete cell culture medium

-

96-well black microtiter plates

-

This compound stock solution (in DMSO)

-

Resazurin solution

-

Fluorescence plate reader

Procedure:

-

Seed the cells in the 96-well plates.

-

Add serial dilutions of this compound.

-

Include appropriate controls.

-

Incubate for the desired exposure time (e.g., 48-72 hours).

-

Add resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence intensity (excitation: ~560 nm, emission: ~590 nm).

-

Calculate the CC50 value as described for the MTT assay.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for screening antiprotozoal compounds and the logical relationship of this compound's activity.

General workflow for in vitro antiprotozoal drug screening.

Conclusion

This compound is a potent inhibitor of Plasmodium falciparum with a well-defined mechanism of action targeting the parasite's apicoplast. Its high potency and significant selectivity index underscore its potential as a lead compound for the development of novel antimalarial drugs. While its broad-spectrum antiprotozoal activity is recognized, further research is imperative to quantify its efficacy against other significant protozoan pathogens, such as Leishmania and Trypanosoma, and to fully elucidate its therapeutic potential. The detailed protocols provided herein offer a foundation for the standardized evaluation of this compound and its analogs in a drug discovery and development setting.

References

- 1. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cytotoxic Effects of Micrococcin P1: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the cytotoxic effects of Micrococcin P1, a thiopeptide antibiotic. The information presented herein is curated from publicly available scientific literature and is intended to serve as a resource for researchers investigating the potential of this compound and its analogues in oncology and other therapeutic areas.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a complex macrocyclic structure containing multiple thiazole rings and a central pyridine moiety.[1] While extensively studied for its potent antibacterial activity, which stems from the inhibition of bacterial protein synthesis, its effects on eukaryotic cells, particularly cancer cells, are less well-defined.[1][2] This guide summarizes the current understanding of this compound's cytotoxicity, including quantitative data, experimental methodologies, and a discussion of potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound against various cell lines has been investigated, yielding some conflicting results. The available data is summarized in the tables below. It is important to note that direct comparison of these values may be challenging due to variations in experimental conditions, such as incubation times and assay methods.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | % Inhibition/Effect | Source(s) |

| HepG2 | Hepatocellular Carcinoma | Not Specified | > 0.03 mg/mL | Impairs growth | [3] |

| THP-1 | Acute Monocytic Leukemia | Not Specified | > 0.03 mg/mL | Impairs growth | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 30 mM | < 10% | [4] |

| THP-1 | Acute Monocytic Leukemia | Not Specified | 30 mM | < 10% | [4] |

| Various | Not Specified | MTT Assay | Up to 10 µM | No cytotoxicity | [5] |

Note on Conflicting Data: The significant discrepancy in the reported cytotoxicity of this compound against HepG2 and THP-1 cells (growth impairment above 0.03 mg/mL vs. <10% inhibition at 30 mM) highlights the need for further standardized testing. The original research articles containing the full experimental details for these specific data points were not accessible for a direct comparative analysis of the methodologies.

Cytotoxicity of this compound Fragments

A significant finding in the study of this compound's anti-cancer potential comes from the investigation of its synthetic fragments. A doctoral dissertation by Christy, Mitchell Patrick, from the University of California, San Diego, reports that while the parent molecule, this compound, did not exhibit significant anti-cancer activity in in vivo assays, several of its smaller synthetic fragments demonstrated potent cytotoxicity with IC50 values in the low micromolar to high nanomolar range.[6][7] This suggests that the core structural motifs of this compound may hold greater therapeutic promise than the full-length peptide.

Unfortunately, the specific chemical structures of these active fragments and their corresponding detailed IC50 values are not available in the publicly accessible literature reviewed for this guide. Accessing the full dissertation is recommended for researchers interested in pursuing this avenue of inquiry.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound in bacteria is the inhibition of protein synthesis through binding to the L11 protein and 23S rRNA of the bacterial ribosome.[2] However, its cytotoxic mechanism in eukaryotic cancer cells is not yet fully elucidated.

Research on other thiopeptide antibiotics, such as thiostrepton and siomycin A, has shown that they can induce apoptosis in human cancer cells by targeting the oncogenic transcription factor Forkhead box M1 (FoxM1).[8] The suppression of FoxM1 by these thiopeptides leads to the downregulation of anti-apoptotic proteins and the induction of programmed cell death. While it is plausible that this compound could act through a similar pathway, direct evidence for this is currently lacking.

Based on the known activity of related thiopeptides, a hypothetical signaling pathway for this compound-induced apoptosis is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for this compound.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of this compound's cytotoxic effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HepG2, THP-1)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

-

Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Induce apoptosis in the target cells by treating with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Conclusion and Future Directions

The available data suggests that while this compound itself may have limited direct cytotoxicity against cancer cells, its structural fragments hold significant promise as potent anti-cancer agents. The conflicting reports on the cytotoxicity of the parent compound underscore the necessity for standardized and comprehensive in vitro and in vivo studies.

Future research should focus on:

-

Resolving the conflicting cytotoxicity data for this compound through systematic studies using a panel of cancer cell lines and standardized protocols.

-

Synthesizing and evaluating a library of this compound fragments to identify the most potent and selective anti-cancer compounds, as suggested by the work of Christy (2019).

-

Elucidating the precise mechanism of action by which this compound or its active fragments induce cytotoxicity in cancer cells, including the investigation of the FoxM1 pathway and other potential targets.

-

Investigating the potential for synergistic effects of this compound or its derivatives with existing chemotherapeutic agents.

This technical guide provides a foundation for researchers entering this promising area of drug discovery. The exploration of this compound and its analogues could lead to the development of novel and effective cancer therapeutics.

References

- 1. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Micrococcin P1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micrococcin P1 is a complex thiopeptide antibiotic belonging to the ribosomally synthesized and post-translationally modified peptides (RiPPs) family.[1] First isolated from Micrococcus sp., it has since been identified in various other bacterial genera, including Staphylococcus and Bacillus.[2] This document provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its purification and activity assessment, intended to serve as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Physical and Chemical Properties

This compound is characterized by its macrocyclic structure, which contains a central 2,3,6-trisubstituted pyridine ring and multiple thiazole moieties.[3] Its detailed physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C48H49N13O9S6 | [4][5][6] |

| Molecular Weight | 1144.4 g/mol | [4][5][6] |

| CAS Number | 67401-56-3 | [4][5][6] |

| Appearance | Off-white to light fawn powder | [5] |

| Purity | >95% (as determined by HPLC) | [5] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [5][6][7] |

| Storage Conditions | -20°C | [5] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [6] |

| Spectral Data | 1H and 13C NMR data have been published. Mass spectrometry confirms a molecular mass of approximately 1143 Da. | [3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its potent antibacterial activity by targeting and inhibiting protein synthesis in Gram-positive bacteria.[5][6] It specifically binds to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11 within the 50S ribosomal subunit.[2][8] This binding site is a crucial component of the GTPase-associated center of the ribosome.

The binding of this compound to this site sterically hinders the association of essential elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), with the ribosome.[1][5] This interference prevents the GTP hydrolysis required for the translocation of the ribosome along the messenger RNA (mRNA) template, thereby arresting the elongation phase of protein synthesis.[1]

Caption: Mechanism of Action of this compound.

Experimental Protocols

Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the final purification step for this compound from a partially purified bacterial culture extract.

a. Materials and Equipment:

-

Partially purified this compound extract

-

RP-HPLC system with a UV detector

-

C18 reversed-phase column (e.g., Europher 100-C18, 7 µm, 250 x 8 mm)

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

-

0.22 µm syringe filters

b. Methodology:

-

Prepare mobile phases (Solvents A and B) and filter them through a 0.22 µm membrane filter. Degas the solvents.

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 2.0 mL/min until a stable baseline is achieved.

-

Dissolve the partially purified this compound extract in a minimal amount of a suitable solvent (e.g., 50% acetonitrile) and filter it through a 0.22 µm syringe filter.

-

Inject the filtered sample onto the equilibrated column.

-

Elute the sample using a linear gradient of Solvent B from 5% to 100% over 30-40 minutes at a flow rate of 2.0 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak that elutes at a high concentration of Solvent B (typically >60%).

-

Analyze the collected fractions for purity using analytical HPLC and confirm the identity of this compound by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain purified this compound powder.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria.

a. Materials and Equipment:

-

Purified this compound

-

Gram-positive bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

b. Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired final concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculate each well containing the serially diluted this compound with the bacterial suspension. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Ribosome Binding Assay (Filter Binding Method)

This protocol provides a conceptual framework for demonstrating the interaction of this compound with the bacterial ribosome.

a. Materials and Equipment:

-

Purified 70S ribosomes from a susceptible Gram-positive bacterium

-

Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled) or a fluorescently labeled derivative

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and DTT)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter or fluorescence detector

b. Methodology:

-

Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of labeled this compound in the binding buffer.

-

Incubate the reaction mixtures at 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).

-

Rapidly filter the reaction mixtures through nitrocellulose membranes under vacuum. Ribosomes and any bound this compound will be retained on the membrane, while unbound this compound will pass through.

-

Wash the membranes with cold binding buffer to remove any non-specifically bound ligand.

-

Quantify the amount of labeled this compound retained on the membranes using a scintillation counter or fluorescence detector.

-

To determine binding affinity (Kd), perform saturation binding experiments with increasing concentrations of labeled this compound and analyze the data using appropriate software.

-

Competition binding assays can also be performed by incubating ribosomes with a fixed concentration of labeled this compound and increasing concentrations of unlabeled this compound or other ribosome-targeting antibiotics to determine binding specificity.

Caption: General Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]

- 3. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C48H49N13O9S6 | CID 91755078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. caymanchem.com [caymanchem.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Concerning the mode of action of micrococcin upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Micrococcin P1 from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Micrococcin P1, a potent thiopeptide antibiotic, from bacterial cultures. This compound exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium tuberculosis.[1][2] This makes it a compound of interest for further research and drug development.

Introduction

This compound is a macrocyclic peptide antibiotic belonging to the thiopeptide family.[3][4][5] It was first isolated from Micrococcus sp. and has since been found to be produced by various other bacterial genera, including Staphylococcus and Bacillus.[1][2][3][4][5] Its mechanism of action involves the inhibition of ribosomal protein synthesis.[3] The complex structure and potent bioactivity of this compound necessitate robust and efficient purification methods to obtain high-purity material for research and development purposes.

The protocols described herein are based on established methods for the purification of this compound from bacterial culture supernatants, primarily involving ammonium sulfate precipitation followed by reversed-phase chromatography.[6]

Data Presentation

Table 1: this compound Producing Bacteria

| Bacterial Species | Source/Strain | Reference |

| Staphylococcus equorum | WS 2733 (from French Raclette cheese) | [6][7] |

| Staphylococcus equorum | KAVA | [1][2] |

| Bacillus marisflavi | Associated with Moorea producens | [8] |

| Bacillus stratosphericus | Marine-derived strain | [9] |

| Staphylococcus aureus | C5802 | [10] |

| Staphylococcus hominis | C5835 | [10] |

| Staphylococcus sciuri | X3041, X3011 | [10] |

Table 2: Quantitative Purification Data for this compound

| Purification Step | Fold Purification | Recovery (%) | Final Yield | Final Purity | Reference |

| Reversed-Phase Chromatography | 1,600 | 25 | Not Specified | High | [6] |

| One-Step Preparative Reversed-Phase Chromatography | Not Specified | Not Specified | 15 mg/L | 98% | [1][2] |

Experimental Protocols

Protocol 1: Purification of this compound from Staphylococcus equorum WS 2733

This protocol is adapted from the method described by Carnio et al.[6]

1. Bacterial Culture and Harvest:

-

Inoculate Staphylococcus equorum WS 2733 in Brain Heart Infusion (BHI) broth.

-

Incubate the culture at 30°C for 24 hours with shaking.[6]

-

Harvest the cells by centrifugation at 12,000 x g for 20 minutes at 4°C.[6]

-

Collect the supernatant containing the secreted this compound.

2. Ammonium Sulfate Precipitation:

-

Concentrate the antibiotic from the culture supernatant by ammonium sulfate precipitation.[6] The exact percentage of ammonium sulfate saturation should be optimized, but typically a high concentration (e.g., 60-80%) is used for precipitating peptides.

-

Collect the precipitate by centrifugation.

3. Reversed-Phase Chromatography (RPC):

-

Resuspend the ammonium sulfate pellet in 50 mM sodium phosphate buffer, pH 7.0.[6]

-

Apply the resuspended sample to a reversed-phase column (e.g., C18 silica gel) equilibrated with Buffer A (0.1% TFA in water).[6]

-

Wash the column with Buffer A to remove unbound impurities.

-

Elute this compound using a linear gradient of Buffer B (0.1% TFA in acetonitrile). A gradient of 0-80% Buffer B over 30 minutes can be effective.[6]

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 349 nm) and collect fractions.[9]

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Polishing:

-

Pool the active fractions from the initial RPC step.

-

Further purify the pooled fractions by RP-HPLC on a C18 column.[6]

-

Use a similar gradient of Buffer A and Buffer B as in the previous step, but with a shallower gradient to achieve high resolution.

-

Collect the peak corresponding to this compound. The purity of the final sample can be confirmed by mass spectrometry, which should show a molecular mass of approximately 1143 Da.[6]

Protocol 2: One-Step Purification of this compound from Staphylococcus equorum KAVA

This streamlined protocol is based on the method developed by Ovchinnikov et al., which yields high purity and recovery.[1][2]

1. Bacterial Culture and Supernatant Preparation:

-

Culture Staphylococcus equorum KAVA as described in Protocol 1.

-

Harvest the cells by centrifugation and collect the supernatant.

2. Preparative Reversed-Phase Chromatography (PRC):

-

Directly apply the culture supernatant to a preparative reversed-phase column.

-

Elute the bound this compound using a step gradient of 45% 2-propanol with 0.1% TFA.[2] This single elution step is reported to yield this compound with high purity (98%) and a good yield (15 mg/L).[1][2]

-

Collect the eluate containing the purified this compound.

3. Verification:

-

Confirm the identity and purity of the purified substance by mass spectrometry, which should reveal a mass of 1144 Da.[2]

Visualizations

Caption: Overall workflow for the purification of this compound.

Caption: Streamlined one-step purification of this compound.

References

- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]

- 2. A Strong Synergy Between the Thiopeptide Bacteriocin this compound and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. The Macrocyclic Peptide Antibiotic this compound Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. This compound and P2 from Epibiotic Bacteria Associated with Isolates of Moorea producens from Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection and evaluation of the antimicrobial activity of this compound isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]